molecular formula C10H18N2O2 B1473677 Piperidin-3-yl pyrrolidine-1-carboxylate CAS No. 1542792-67-5

Piperidin-3-yl pyrrolidine-1-carboxylate

Cat. No.: B1473677
CAS No.: 1542792-67-5
M. Wt: 198.26 g/mol
InChI Key: PRJCCHXMFCBLSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Piperidin-3-yl pyrrolidine-1-carboxylate is a chemical compound featuring a piperidine ring linked to a pyrrolidine moiety via a carboxylate bridge. This structure places it within a class of nitrogen-containing heterocycles that are of significant interest in medicinal and synthetic chemistry. Nitrogen heterocycles, particularly piperidines and pyrrolidines, are fundamental structural components in a vast number of biologically active molecules and pharmaceuticals . The integration of these two privileged structures into a single molecule makes it a valuable bifunctional scaffold or building block for drug discovery programs. It can be utilized in the synthesis of more complex molecules designed to interact with biological targets. While the specific mechanism of action for this base compound is not defined, its value lies in its versatility as a synthetic intermediate. Related piperidinoyl-pyrrolidine compounds have been investigated as potent and selective agonists for the melanocortin receptor-4 (MC4R), a target for potential therapeutic agents in the treatment of obesity and sexual dysfunction . Researchers can employ this compound to explore structure-activity relationships, develop novel synthetic pathways, and construct molecular libraries for high-throughput screening. Intended Use: This product is supplied for chemical synthesis and research applications in a laboratory setting only. It is strictly for in-vitro use and is not intended for diagnostic or therapeutic procedures. WARNING: This product is for Research Use Only (RUO). It is not intended for human or veterinary diagnostic or therapeutic use.

Properties

CAS No.

1542792-67-5

Molecular Formula

C10H18N2O2

Molecular Weight

198.26 g/mol

IUPAC Name

piperidin-3-yl pyrrolidine-1-carboxylate

InChI

InChI=1S/C10H18N2O2/c13-10(12-6-1-2-7-12)14-9-4-3-5-11-8-9/h9,11H,1-8H2

InChI Key

PRJCCHXMFCBLSR-UHFFFAOYSA-N

SMILES

C1CCN(C1)C(=O)OC2CCCNC2

Canonical SMILES

C1CCN(C1)C(=O)OC2CCCNC2

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Features

The compound’s core structure—a pyrrolidine-1-carboxylate backbone with a piperidinyl substituent—distinguishes it from related derivatives. Below is a comparative analysis with structurally similar compounds (Table 1):

Table 1: Structural and Molecular Comparison

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituents
tert-Butyl 3-(piperidin-3-yl)pyrrolidine-1-carboxylate (874218-25-4) C₁₄H₂₆N₂O₂ 254.37 Piperidinyl, tert-butyl ester
tert-Butyl 3-(2-methoxy-5-methylpyridin-3-yl)pyrrolidine-1-carboxylate (1228665-86-8) C₁₆H₂₄N₂O₃ 292.37 Methoxy-methylpyridinyl
3-{[(6-Chloropyridazin-3-yl)methyl]amino}pyrrolidine-1-carboxylate C₁₄H₂₁ClN₄O₂ 312.80 Chloropyridazinyl, methylamino
(R)-tert-Butyl 3-((3-Nitropyridin-2-yl)thio)pyrrolidine-1-carboxylate (1354006-95-3) C₁₄H₁₉N₃O₄S 325.39 Nitropyridinyl thioether
Functional Differences

Substituent Impact on Reactivity and Solubility The methoxy-methylpyridinyl group in the pyridine derivative (CAS 1228665-86-8) increases polarity compared to the main compound, likely enhancing aqueous solubility . The nitropyridinyl thioether (CAS 1354006-95-3) adds redox-sensitive functionality, which may influence metabolic stability .

Biological Activity Piperidine-pyrrolidine hybrids are recognized for antibacterial and antitumor properties . For example, ethyl 4-hydroxy-2,6-diphenyl-1-[2-(piperidin-1-yl)acetyl]-1,2,5,6-tetrahydropyridine-3-carboxylate (structurally related) exhibits antitumor activity via kinase inhibition .

Preparation Methods

General Synthetic Strategy

The synthesis of piperidin-3-yl pyrrolidine-1-carboxylate typically involves:

  • Construction of the pyrrolidine ring bearing the carboxylate group.
  • Introduction or formation of the piperidine moiety at the 3-position of the pyrrolidine.
  • Use of protecting groups on nitrogen atoms to enable selective reactions.
  • Cyclization steps to form the heterocyclic rings.
  • Purification and isolation of the final compound or its intermediates.

Preparation of Pyrrolidine-3-carboxylate Core

One of the key intermediates is pyrrolidine-3-carboxylic acid or its ester derivatives, which can be prepared via the following steps:

  • Starting Materials: Pent-2-ynoic acid derivatives or their esters are commonly used as precursors.
  • Chiral Auxiliary Use: Reaction with optically active chiral auxiliaries allows for enantioselective synthesis, critical for pharmaceutical applications.
  • Cyclization: The pent-2-enamide intermediate undergoes cyclization in the presence of suitable amine compounds (e.g., N-protected methoxy-N-alkylsilyl methylmethaneamines) and catalysts such as trifluoroacetic acid.
  • Hydrolysis: The resulting pyrrolidine-3-carbamide is hydrolyzed under acidic or basic conditions to yield pyrrolidine-3-carboxylic acid or its ester.
  • Solvents: Common solvents include ethers (tetrahydrofuran, 1,4-dioxane), alcohols (methanol, ethanol, isopropanol), esters (ethyl acetate, isopropyl acetate), and hydrocarbons (toluene).
  • Temperature: Reactions are typically carried out between -30°C and reflux temperatures depending on the step.

This process is exemplified in the preparation of Upadacitinib intermediates, where pyrrolidine-3-carboxylate derivatives are key building blocks.

Formation of Piperidine Ring and Coupling

The piperidine ring can be introduced or constructed via:

  • Cyclization Strategies: Radical rearrangements and palladium-catalyzed allylic amination followed by Michael addition have been reported for synthesizing substituted piperidines.
  • Radical Rearrangement: Aziridines undergo radical rearrangement with tri-n-butyltin hydride and AIBN, leading to piperidine formation through 5-exo-trig cyclization and ring opening.
  • Palladium-Catalyzed Reactions: Allylic amination using palladium catalysts with amines such as benzylamine facilitates the formation of piperidine rings from unsaturated esters.
  • Protecting Groups: Nitrogen protecting groups (e.g., benzyl carbamate) are used to control reactivity and enable selective functionalization.

These methods provide access to 2,5- and 2,6-disubstituted piperidines, which can be coupled with pyrrolidine derivatives to form the target compound.

Coupling of Piperidine and Pyrrolidine Units

  • Carbamate Formation: The coupling involves formation of carbamate linkages, typically through reaction of amino groups with chloroformates (e.g., benzyl chloroformate) to form protected carboxylates.
  • Example Procedure: 1-benzyl-3-methylpyrrolidine-1,3-dicarboxylate can be prepared by reaction of pyrrolidine derivatives with benzyl chloroformate in aqueous-organic biphasic systems at low temperatures, followed by workup and purification.
  • Hydrolysis and Deprotection: Subsequent hydrolysis of esters and removal of protecting groups under controlled conditions yield the free carboxylate or its salts.

Purification and Characterization

  • Purification Methods: Recrystallization, chromatography, acid-base extraction, and crystallization at isoelectric points are employed to isolate pure products.
  • Enantiomeric Purity: Enantioselective hydrogenation and chiral auxiliaries ensure high enantiomeric excess, often >99%, minimizing the need for further chiral resolution.
  • Characterization: NMR (1H, 13C), HRMS, and chromatographic techniques confirm structure and purity.

Summary Table of Key Preparation Parameters

Step Conditions/Materials Solvents Temperature Range Notes
Cyclization of pent-2-enamide Amine compound (e.g., N-benzyl methoxy amine), TFA DCM, toluene, THF, dioxane -30°C to reflux Catalyst: Trifluoroacetic acid
Hydrolysis of carbamide Acid/base (HCl, NaOH), aqueous-organic mixture THF, tert-butanol, toluene -30°C to reflux Hydrolysis to pyrrolidine-3-carboxylic acid
Radical rearrangement Tri-n-butyltin hydride, AIBN Organic solvents Reflux or controlled For piperidine ring formation
Palladium-catalyzed amination Pd catalyst, benzylamine or other amines Organic solvents Room temp to reflux Allylic amination to form piperidine ring
Carbamate formation Benzyl chloroformate, base (NaHCO3) Toluene/water biphasic 0°C to room temp Formation of carbamate protecting group
Purification Recrystallization, chromatography Various Ambient Ensures high purity and enantiomeric excess

Research Findings and Industrial Relevance

  • The preparation methods described are integral to the synthesis of pharmaceutical intermediates such as Upadacitinib, a Janus kinase inhibitor.
  • The use of chiral auxiliaries and enantioselective hydrogenation ensures high stereochemical purity, critical for biological activity.
  • The combination of radical and palladium-catalyzed methods provides versatile routes to substituted piperidines.
  • The choice of solvents and temperature control is crucial for optimizing yields and purity.
  • These processes have been validated in patent literature and peer-reviewed research, demonstrating their robustness and scalability.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing Piperidin-3-yl pyrrolidine-1-carboxylate?

  • Methodological Answer : Synthesis typically involves Boc (tert-butoxycarbonyl) protection strategies. For example, reacting piperidin-3-yl pyrrolidine with Boc anhydride under basic conditions (e.g., DMAP or triethylamine) in anhydrous dichloromethane. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended. Characterization should include:

  • NMR spectroscopy (¹H/¹³C) to confirm backbone structure and Boc-group integrity.
  • Mass spectrometry (MS) for molecular weight verification (expected [M+H]⁺ = 267.2 for C₁₄H₂₆N₂O₂).
  • HPLC for purity assessment (reported 95% purity in standard preparations) .

Q. How should researchers assess and validate the purity of this compound?

  • Methodological Answer :

  • Reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) is ideal for quantifying purity. Compare retention times against a reference standard.
  • Elemental analysis (C, H, N) to confirm stoichiometry.
  • Karl Fischer titration to detect residual moisture, which may affect reactivity in downstream syntheses .

Q. What are the optimal storage conditions to ensure compound stability?

  • Methodological Answer :

  • Store at 2–8°C in a tightly sealed, light-resistant container under inert gas (e.g., argon) to prevent hydrolysis of the Boc group.
  • Monitor for decomposition via periodic NMR or TLC analysis. Avoid exposure to strong acids/bases, which may cleave the carbamate .

Advanced Research Questions

Q. How can X-ray crystallography using SHELX software resolve the compound’s crystal structure?

  • Methodological Answer :

  • Data Collection : Use a single crystal diffractometer (Mo Kα radiation, λ = 0.71073 Å).
  • Structure Solution : Employ SHELXT for phase determination via intrinsic phasing.
  • Refinement : Apply SHELXL with least-squares minimization against F². Key parameters to refine:
  • Thermal displacement parameters (ADPs) for non-H atoms.
  • Hydrogen positions geometrically idealized.
  • Validate using R-factor convergence (target < 0.05) and check for residual electron density peaks .

Q. How can researchers address contradictions in spectroscopic data during characterization?

  • Methodological Answer :

  • Cross-validation : Compare NMR data with computed spectra (e.g., using ACD/Labs or ChemDraw). For ambiguous peaks, employ 2D techniques (COSY, HSQC) to resolve coupling patterns.
  • Isotopic labeling : Introduce ¹³C or ¹⁵N labels at suspected reactive sites to track signal assignments.
  • Dynamic NMR : Use variable-temperature experiments to identify conformational exchange broadening .

Q. What role does this compound play in synthesizing macrocyclic heterocycles?

  • Methodological Answer :

  • The pyrrolidine-carboxylate moiety serves as a conformationally constrained scaffold . For example:
  • React with electrophiles (e.g., bromoalkanes) to form ether-linked intermediates (see tert-butyl 3-(4-bromobutoxy)pyrrolidine-1-carboxylate in macrocycle synthesis).
  • Deprotect the Boc group (using TFA) to generate a secondary amine for subsequent cyclization via SNAr reactions .

Q. What strategies optimize the deprotection of the tert-butyl group under acidic conditions?

  • Methodological Answer :

  • Controlled Acidolysis : Use trifluoroacetic acid (TFA) in dichloromethane (1:1 v/v) at 0°C to minimize side reactions.
  • Monitoring : Track deprotection progress via TLC (silica, ninhydrin stain for free amines).
  • Work-up : Neutralize with cold NaHCO₃ and extract the free amine into aqueous phase. Purify via ion-exchange chromatography if needed .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.